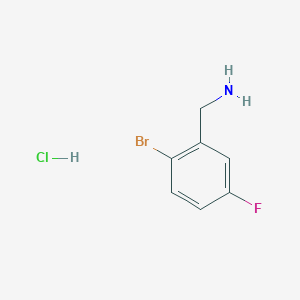

2-Bromo-5-fluorobenzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNDYXZLZMHWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378403 | |

| Record name | 2-Bromo-5-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-67-6 | |

| Record name | Benzenemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride: A Key Building Block for Novel Therapeutics

CAS Number: 202865-67-6 Molecular Formula: C₇H₈BrClFN Molecular Weight: 240.50 g/mol

Abstract

2-Bromo-5-fluorobenzylamine hydrochloride (CAS 202865-67-6) is a halogenated aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a primary amine functionality, provides a trifecta of strategic advantages for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, safety information, and spectroscopic data are provided to support researchers, scientists, and drug development professionals in leveraging this compound for the advancement of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions. This compound combines these features with a primary amine, a key functional group for forming amides, sulfonamides, and for direct participation in pharmacophores. This unique combination makes it a sought-after starting material for the synthesis of diverse compound libraries aimed at identifying novel drug leads.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 202865-67-6 | [1][2] |

| Molecular Formula | C₇H₈BrClFN | [1][2] |

| Molecular Weight | 240.50 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >97% | [2] |

| Melting Point | 245.0-254.0 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically starting from commercially available precursors. A common and logical pathway involves the synthesis of an intermediate aldehyde or nitrile, followed by a reduction or reductive amination step.

Synthesis of Key Precursor: 2-Bromo-5-fluorobenzaldehyde

A key precursor for the synthesis of the title compound is 2-bromo-5-fluorobenzaldehyde. This can be prepared via the oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Oxidation of 2-Bromo-5-fluorobenzyl Alcohol [4]

-

To a solution of 2-bromo-5-fluorobenzyl alcohol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 41.56 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid manganese dioxide and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield 2-bromo-5-fluorobenzaldehyde. A typical yield is around 92%.[4]

Causality: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. Dichloromethane is a suitable solvent due to its inertness and the ease of product isolation.

Reductive Amination to 2-Bromo-5-fluorobenzylamine

The benzylamine can be synthesized from the corresponding aldehyde via reductive amination. This process involves the formation of an imine or oxime intermediate, followed by reduction.

Illustrative Workflow for Reductive Amination:

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis via Oxime Reduction (Hypothetical)

-

Oxime Formation: Dissolve 2-bromo-5-fluorobenzaldehyde in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the aldehyde is consumed (monitor by TLC). The product, 2-bromo-5-fluorobenzaldehyde oxime, can be isolated by precipitation or extraction.

-

Oxime Reduction: The isolated oxime is then dissolved in a suitable solvent (e.g., ethanol, acetic acid) and reduced to the primary amine. Common reducing agents for this transformation include zinc dust in acetic acid, catalytic hydrogenation (H₂/Pd or Ni), or lithium aluminum hydride (LiAlH₄).

-

Hydrochloride Salt Formation: After workup and isolation of the free base, 2-bromo-5-fluorobenzylamine, it is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of this compound. The solid is collected by filtration, washed with a non-polar solvent, and dried.

Causality: The two-step process of oxime formation followed by reduction is a reliable method for converting aldehydes to primary amines. The choice of reducing agent in the second step depends on the presence of other functional groups and desired reaction conditions. The final step of salt formation with HCl is crucial for improving the stability and handling of the amine.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The primary amine can readily undergo acylation, sulfonylation, and alkylation reactions, while the bromine atom is a prime substrate for palladium-catalyzed cross-coupling reactions.

Key Reactions

-

Suzuki-Miyaura Coupling: The bromine atom can be coupled with a wide range of boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[5]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, leading to the synthesis of diarylamines or N-aryl heterocycles.[6]

-

Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amides, a common functional group in many drug molecules.

Logical Workflow for Synthetic Diversification:

Caption: Synthetic diversification workflow.

Application in Kinase Inhibitor Synthesis

The 2-amino-N-aryl motif is a common scaffold in many kinase inhibitors, which are a major class of cancer therapeutics. This compound is an ideal starting material for the synthesis of such compounds. For instance, it can be used to construct the core of various inhibitors targeting kinases such as Abl, Bcr-Abl, and Aurora kinases.[7][8] The general strategy involves an initial N-arylation or amide formation followed by a cross-coupling reaction at the bromine position to build the final inhibitor structure.

Application in GPCR Modulator Synthesis

G protein-coupled receptors are another important class of drug targets. Allosteric modulators of GPCRs offer potential advantages over traditional orthosteric ligands, including improved subtype selectivity.[9] The structural framework of 2-Bromo-5-fluorobenzylamine can be incorporated into novel scaffolds for GPCR modulators. The ability to diversify the molecule through reactions at both the amine and the bromide allows for the exploration of structure-activity relationships to optimize potency and selectivity for a given GPCR target.[5][10]

Spectroscopic Characterization

Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of the free base, 2-bromo-5-fluorobenzylamine, would show characteristic signals for the aromatic protons and the benzylic CH₂ group. The aromatic region would display complex splitting patterns due to coupling between protons and the fluorine atom. The benzylic protons would appear as a singlet. In the hydrochloride salt, the signals may be shifted, and the amine protons may be visible.[11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant. The carbon attached to the bromine would also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary ammonium group (around 3000-2800 cm⁻¹), C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules, particularly in the field of drug discovery. Its unique combination of a primary amine, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties provides a powerful platform for the development of new therapeutic agents, including kinase inhibitors and GPCR modulators. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, and it is hoped that this information will be a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

- Angew. Chem. Int. Ed. 2018, 57, 7205.

- Compounds and compositions as protein kinase inhibitors. (2009). US-7589101-B2. PubChem.

- 2-Bromo-5-fluorobenzaldehyde synthesis. ChemicalBook.

- Compositions useful as inhibitors of protein kinases. (2004). US20040009981A1.

- Kinase inhibitors. (2017). US-9751837-B2. PubChem.

- This compound | CAS 202865-67-6. Santa Cruz Biotechnology.

- 5-Bromo-2-fluorobenzylamine hydrochloride(99725-13-0) 1H NMR. ChemicalBook.

- Buchwald–Hartwig amin

- 2-Bromo-5-fluorobenzotrifluoride. PubChem.

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2015). CN104447183B.

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). CN105884591A.

- Gpr52 modulator compounds. (2021). WO2021090030A1.

- Method for preparing 2-bromine-5-fluorobenzotrifluoride. (2015). CN105152853A.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.

- Modulators of g protein-coupled receptor 88. (2012). EP2486014A1.

- (2-Bromo-5-fluorophenyl)methanamine. PubChem.

- 13C NMR Chemical Shifts.

- 2-Bromo-5-fluorobenzaldehyde. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246.

- Synthesis routes of 5-Bromo-2-fluorobenzaldehyde. BenchChem.

- 2-Bromo-5-fluorobenzylamine(747392-34-3) 1H NMR. ChemicalBook.

- 2-Bromo-5-fluorobenzylamine [747392-34-3]. King-Pharm.

- (PDF) 2-Bromo-5-fluorobenzaldehyde. (2013).

- An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide. BenchChem.

- Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025).

- Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD.

- Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (2025).

- 5-bromo-2-fluorobenzylamine hydrochloride, min. 98%. Strem.

- 5-Bromo-2-fluorobenzylamine hydrochloride, 97%. Thermo Fisher Scientific.

- Novel Allosteric Modulators of G Protein-coupled Receptors. (2012). Journal of Biological Chemistry.

- 202865-67-6 | this compound. Aromsyn Co.,Ltd.

- 2-Amino-5-bromo-2'-fluorobenzophenone. NIST WebBook.

- (E)-2-Bromobenzaldehyde oxime. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2338.

- 5-Bromo-2-fluorobenzaldehyde. PubChem.

- 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. 202865-67-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. B25176.06 [thermofisher.com]

- 4. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. EP2486014A1 - Modulators of g protein-coupled receptor 88 - Google Patents [patents.google.com]

- 6. BRPI0915231A2 - kinase inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 7. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20040009981A1 - Compositions useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2021090030A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]

- 11. 2-Bromo-5-fluorobenzylamine(747392-34-3) 1H NMR [m.chemicalbook.com]

physicochemical properties of 2-Bromo-5-fluorobenzylamine hydrochloride

Abstract

2-Bromo-5-fluorobenzylamine hydrochloride (CAS No. 202865-67-6) is a halogenated aromatic amine that serves as a crucial structural motif and synthetic intermediate in contemporary drug discovery and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, enabling researchers to control reaction kinetics, optimize formulation strategies, and ensure the stability and purity of downstream products. This technical guide provides an in-depth analysis of the compound's core properties, including its chemical identity, solid-state characteristics, spectroscopic profile, and solution-based behavior. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as an essential resource for scientists and researchers engaged in the development of novel chemical entities.

Chapter 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental physical properties. These data points serve as the benchmark for quality control and are the basis for all subsequent analytical investigations.

It is critical to distinguish this compound (CAS 202865-67-6) from its structural isomer, 5-Bromo-2-fluorobenzylamine hydrochloride (CAS 202865-69-8). While both share the same molecular formula and weight, the substitution pattern on the phenyl ring significantly influences their chemical reactivity and physical properties. This guide is exclusively focused on the 2-bromo-5-fluoro isomer.

Core Identification Data

The essential identifiers for this compound are summarized below for rapid reference.

| Identifier | Value | Reference(s) |

| CAS Number | 202865-67-6 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN·HCl | [1] |

| Molecular Weight | 240.50 g/mol | [1][2][3] |

| IUPAC Name | (2-bromo-5-fluorophenyl)methanamine;hydrochloride | |

| SMILES | C1=CC(=C(C=C1F)Br)CN.Cl | |

| InChIKey | Not readily available for the hydrochloride salt. | |

| Appearance | White to off-white crystalline solid or powder. | [][5][6] |

Chemical Structure

The molecular architecture dictates the compound's reactivity, polarity, and intermolecular interactions. The structure consists of a benzylamine core substituted with a bromine atom at position 2 and a fluorine atom at position 5. The amine is protonated to form the hydrochloride salt.

Caption: Molecular Structure of this compound.

Chapter 2: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its stability, manufacturability, and bioavailability. Characterization techniques such as X-ray crystallography and thermal analysis provide indispensable insights into these attributes.

Crystallography and Polymorphism

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions. This knowledge is fundamental for structure-activity relationship (SAR) studies. Furthermore, many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique crystal lattice and, consequently, different physical properties (e.g., melting point, solubility, stability), making polymorphism screening a regulatory requirement in drug development.

This protocol outlines the workflow for determining the crystal structure of this compound.

-

Crystal Growth (Self-Validating Step): The formation of well-ordered, single crystals is the most critical prerequisite.

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol) to achieve saturation.

-

Employ slow evaporation by leaving the solution in a loosely capped vial at room temperature. The slow removal of solvent allows for the ordered packing of molecules into a crystal lattice.

-

Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., diethyl ether, hexanes) in which the compound is insoluble. The gradual diffusion of the anti-solvent into the primary solution reduces solubility and promotes crystallization.

-

Visually inspect the resulting crystals under a microscope for sharp edges and the absence of defects.

-

-

Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Place the goniometer in an X-ray diffractometer, which is cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, resulting in a higher quality diffraction pattern.

-

Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the model against the experimental data to achieve the best fit, yielding the final crystal structure.

-

Caption: Experimental workflow for Single-Crystal X-ray Crystallography (SCXRD).

Thermal Analysis

Thermal analysis techniques are essential for probing the physical and chemical changes that a substance undergoes as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods in pharmaceutical preformulation.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to identify and characterize different polymorphic forms or solvates.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (typically 20-50 mL/min) at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).

-

Data Interpretation: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion. The presence of multiple thermal events may indicate polymorphism or impurities.

| Thermal Property | Value | Method |

| Melting Point | Not yet reported in literature; determined via DSC. | DSC |

| Enthalpy of Fusion (ΔHfus) | To be determined from the peak area. | DSC |

| Predicted pKa | 8.26 ± 0.10 (for the free amine) | Software Prediction[7] |

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for assessing thermal stability, decomposition pathways, and quantifying the presence of volatiles like water or residual solvents.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or ceramic).

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.

-

Data Interpretation: A stable baseline indicates thermal stability. A mass loss step in the thermogram corresponds to a decomposition event or the loss of a volatile component. The temperature at which mass loss begins indicates the onset of decomposition.

Caption: Plausible synthetic route via a Sandmeyer reaction and nitrile reduction.

This pathway leverages the Sandmeyer reaction to convert the aniline to a nitrile, which can then be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. The final step involves treating the resulting free base with hydrochloric acid in a suitable solvent to precipitate the desired hydrochloride salt.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on data for related compounds, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic, so protection from moisture is recommended. Store away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. [8]

-

Conclusion

This technical guide has detailed the essential , providing both established data and validated experimental protocols for its comprehensive characterization. From its fundamental chemical identity to its complex solid-state behavior and spectroscopic fingerprint, the information presented herein equips researchers with the necessary knowledge to confidently utilize this important chemical intermediate in their research and development endeavors. Adherence to the outlined analytical and safety protocols will ensure data integrity and safe handling, facilitating the successful application of this compound in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 1-Bromo-2,5-difluoro-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzene. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 2-Bromo-5-fluorobenzylamine Hydrochloride: A Multi-Technique Spectroscopic and Crystallographic Approach

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] 2-Bromo-5-fluorobenzylamine hydrochloride is a key building block whose precise atomic arrangement is critical for its intended reactivity and biological activity. This guide presents an in-depth, integrated workflow for the complete structural elucidation of this compound. Moving beyond a simple recitation of techniques, this paper provides the expert rationale behind the analytical sequence, demonstrating how a synergistic application of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray Crystallography provides a self-validating system for structural confirmation. Each step is detailed with field-proven protocols and data interpretation strategies, offering a robust framework for scientists engaged in the characterization of novel chemical entities.

The Imperative for Structural Verification

This compound (CAS No: 202865-67-6; Molecular Formula: C₇H₈BrClFN; Molecular Weight: 240.50 g/mol ) is a substituted benzylamine derivative frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[][4][5] The process of drug discovery and development is a multi-stage endeavor where the foundational step of lead identification and optimization relies heavily on precise structure-activity relationships (SAR).[6][7] An error in the assumed structure of a starting material can lead to the synthesis of incorrect final compounds, invalidating subsequent biological data and incurring significant time and resource losses. Therefore, a multi-faceted analytical approach is not merely good practice but a fundamental requirement for scientific integrity and project success.[8][9]

The Integrated Analytical Workflow: A Strategic Overview

Caption: Integrated workflow for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is the ideal first step due to its speed and ability to provide a quick "fingerprint" of the molecule's functional groups. By identifying characteristic vibrations, we can immediately confirm the presence of the amine salt, the aromatic ring, and the aliphatic linker, validating that the sample is, at a high level, consistent with the expected structure.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.

-

Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the data by performing a baseline correction and peak picking.

Data Interpretation

The infrared spectrum provides a wealth of information. For a benzylamine hydrochloride salt, specific absorption bands are expected.[10][11][12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Confirms the presence of the protonated amine (R-NH₃⁺), a key feature of the hydrochloride salt. |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the methylene (-CH₂-) group. |

| Aromatic C=C Bending | 1600 - 1450 | Characteristic "fingerprint" region for the aromatic ring. |

| C-N Stretch | 1250 - 1020 | Vibration of the bond between the benzylic carbon and the nitrogen. |

| C-F Stretch | 1250 - 1000 | A strong band indicating the carbon-fluorine bond. |

| C-Br Stretch | 680 - 515 | A lower energy band confirming the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a solution.[13][14][15] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can construct the carbon-hydrogen framework of the molecule piece by piece. For this specific molecule, NMR is essential to confirm the substitution pattern on the aromatic ring.

Experimental Protocol

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to high solubility and its ability to exchange with the acidic N-H protons, causing their signal to disappear, which aids in identification.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if desired, 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

Predicted Spectral Data & Interpretation

¹H NMR Analysis: The proton spectrum allows us to "see" the different types of hydrogen atoms and their neighbors.

-

Aromatic Region (~7.5 - 8.0 ppm): The three aromatic protons will give a complex but highly informative pattern.

-

H6: Will appear as a doublet of doublets, split by H4 (meta-coupling, J ≈ 2.5 Hz) and the adjacent fluorine (ortho-coupling, J ≈ 8-10 Hz).

-

H4: Will appear as a multiplet resembling a triplet of doublets, split by H3 (ortho-coupling, J ≈ 8.5 Hz), H6 (meta-coupling, J ≈ 2.5 Hz), and the fluorine (meta-coupling, J ≈ 5-7 Hz).

-

H3: Will appear as a doublet of doublets, split by H4 (ortho-coupling, J ≈ 8.5 Hz) and the fluorine (para-coupling, J ≈ 2-3 Hz).

-

-

Benzylic Protons (-CH₂-) (~4.1 ppm): These two protons are chemically equivalent and adjacent to the chiral center created by the NH3+ group, but in an achiral solvent, they will likely appear as a singlet. Their downfield shift is due to the electron-withdrawing effects of the aromatic ring and the ammonium group.

-

Ammonium Protons (-NH₃⁺) (~8.5-9.5 ppm, broad): This signal will be broad due to quadrupolar relaxation and exchange with the solvent. In D₂O, this peak will disappear, confirming its identity.

¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon environments.

-

We expect to see 7 distinct carbon signals.

-

C-F (~160-165 ppm, doublet): This carbon will be significantly downfield and will show a very large coupling constant (¹JCF ≈ 240-250 Hz) due to the directly attached fluorine. This is a definitive marker.

-

C-Br (~120-125 ppm): The carbon attached to bromine will be shifted to a characteristic region.

-

Other Aromatic Carbons (120-140 ppm): The remaining four aromatic carbons will appear in this range, with their specific shifts influenced by the substituents.

-

Benzylic Carbon (-CH₂-) (~40-45 ppm): This aliphatic carbon will be the most upfield signal.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (from 2D NMR) |

| -CH₂- | ~4.1 (s, 2H) | ~42 | HSQC: Correlates with ¹H signal at 4.1 ppm. |

| Ar-H3 | ~7.6 (dd) | ~132 | COSY: Correlates with H4. |

| Ar-H4 | ~7.7 (m) | ~118 | COSY: Correlates with H3 and H6. |

| Ar-H6 | ~7.9 (dd) | ~115 | COSY: Correlates with H4. |

| Ar-C1 (ipso-CH₂) | - | ~135 | HMBC: Correlates with -CH₂ protons. |

| Ar-C2 (ipso-Br) | - | ~122 | HMBC: Correlates with H3 proton. |

| Ar-C5 (ipso-F) | - | ~163 (d, ¹JCF ≈ 245 Hz) | - |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Causality: While NMR provides the skeleton, MS provides the total weight. This is a crucial cross-validation step. For this compound, MS is particularly powerful because the presence of bromine provides an unmistakable isotopic signature, acting as an internal validation of the elemental composition.

Experimental Protocol (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode. ESI is a "soft" ionization technique ideal for analyzing salts, as it will detect the intact cation of the free base.

Data Interpretation

-

Molecular Ion: The analysis will detect the protonated free base, [C₇H₇BrFN + H]⁺. The expected monoisotopic mass is 203.9818 m/z. High-resolution MS can confirm this mass to within a few parts per million (ppm), which provides strong evidence for the elemental formula C₇H₈BrFN⁺.

-

Bromine Isotopic Pattern: The most critical diagnostic feature will be the isotopic pattern of any bromine-containing ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at 203.98 and 205.98).[17][18] This is a definitive confirmation of the presence of one bromine atom.

-

Fragmentation: Collision-induced dissociation (CID) or MS/MS experiments can reveal structural details. A primary fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[19]

-

[M+H]⁺ (m/z ~204/206) → [M+H - NH₃]⁺ (m/z ~187/189) + NH₃

-

Caption: Primary fragmentation pathway in ESI-MS/MS.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While the combination of spectroscopic techniques provides overwhelming evidence, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[20][21] It reveals precise bond lengths, bond angles, and the spatial relationship between all atoms, including the relative positions of the ammonium cation and the chloride anion. This technique is considered the "gold standard" for structural proof.

Experimental Workflow

Caption: The X-ray crystallography experimental workflow.

-

Crystal Growth: This is often the most challenging step. High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water) to near saturation. Slow evaporation of the solvent over days or weeks allows for the formation of single, diffraction-quality crystals.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[22]

-

Structure Solution and Refinement: The diffraction data (spot positions and intensities) are processed to determine the unit cell dimensions and symmetry. Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to yield a final, highly accurate 3D structure.[23]

Expected Outcome

The final crystallographic model would definitively confirm:

-

The 1,2,4-substitution pattern on the benzene ring.

-

The precise bond lengths and angles, reflecting the electronic effects of the bromo and fluoro substituents.

-

The ionic interaction between the protonated aminium group (-NH₃⁺) and the chloride anion (Cl⁻), likely involving hydrogen bonds.

Conclusion: A Triad of Verifiable Evidence

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.

- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

- 5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref.

- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.

- Wiley-VCH 2007 - Supporting Inform

- 5-Bromo-2-fluorobenzylamine hydrochloride, 97%. (n.d.). CymitQuimica.

- The Chemical Validation and Standardization Platform (CVSP)

- CAS 202865-69-8 5-Bromo-2-fluorobenzylamine hydrochloride. (n.d.). BOC Sciences.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- This compound | CAS 202865-67-6. (n.d.). Santa Cruz Biotechnology.

- Benzylamine hydrochloride 3287-99-8. (n.d.). Guidechem.

- Benzylamine hydrochloride - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Supporting Inform

- How are chemical structures analyzed in drug discovery? (2025).

- 202865-67-6 | this compound. (n.d.). Aromsyn Co.,Ltd.

- Computational Strategies Reshaping Modern Drug Discovery. (n.d.). MDPI.

- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.

- Principles of early drug discovery. (n.d.). PubMed Central.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Fragmentation mechanisms of protonated benzylamines.

- Application Notes and Protocols for the Structural Elucidation of Phenbenzamine using NMR Spectroscopy. (n.d.). Benchchem.

- IR spectra of drug and polymer, (a) IR of benzydamine HCl, and (b) IR... (n.d.).

- Structural elucid

- Identification and structure elucidation by NMR spectroscopy. (2025).

- X Ray crystallography. (n.d.). PubMed Central.

- X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central.

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.

- A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(bromomethyl)-1-fluoro-4-methoxybenzene. (n.d.). Benchchem.

- 2-Bromo-5-fluorobenzaldehyde. (n.d.). PubMed Central.

- X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. (2022).

Sources

- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 202865-67-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. Benzylamine hydrochloride [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 14. jchps.com [jchps.com]

- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Strategic Application of 2-Bromo-5-fluorobenzylamine Hydrochloride in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials—versatile building blocks that offer multiple, distinct points for chemical modification—is a critical determinant of success. 2-Bromo-5-fluorobenzylamine hydrochloride is a prime example of such a scaffold. Possessing a trifecta of reactive sites—a nucleophilic primary amine, a palladium-friendly aryl bromide, and a strategically placed fluorine atom—this compound provides chemists with a powerful tool for the rapid construction of complex molecular architectures. This guide offers a field-proven perspective on harnessing the full synthetic potential of this building block, moving beyond simple protocols to explain the causality behind experimental choices.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a building block is the first step in its effective deployment. 2-Bromo-5-fluorobenzylamine is typically supplied as its hydrochloride salt to improve shelf-life and handling characteristics. The freebase can be readily generated in situ or via a simple basic workup.

| Property | Value | Source(s) |

| CAS Number | 202865-67-6 | [1][2] |

| Molecular Formula | C₇H₈BrClFN | [1] |

| Molecular Weight | 240.50 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder/crystals | [][4] |

| Melting Point | 221-226 °C (lit.) | [] |

| Purity | Typically >97% | [1][4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are readily available from commercial suppliers and chemical databases, providing essential benchmarks for reaction monitoring and product characterization.[5][6][7]

The Synthetic Utility: A Trifecta of Reactivity

The true power of this compound lies in the orthogonal nature of its three key functional groups. This allows for a modular and strategic approach to synthesis, where each site can be addressed under distinct reaction conditions without interfering with the others.

The Nucleophilic Amine Handle: Building Amides and Secondary Amines

The primary benzylic amine is a potent nucleophile, making it an ideal starting point for constructing amides and more complex amines—functional groups ubiquitous in pharmaceuticals.

N-Acylation: The Formation of Amide Bonds

N-acylation is a robust and high-yielding transformation, typically accomplished by reacting the amine with an acyl chloride or anhydride.[8] The choice of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critical. Its role is not to deprotonate the starting amine but to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[8] Anhydrous dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.[8]

Field-Proven Protocol: N-Acylation with an Acyl Chloride

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (2.2 eq.) to the suspension. The excess base is crucial to first neutralize the hydrochloride salt, liberating the free amine, and then to scavenge the HCl produced during the acylation. Stir for 15 minutes at room temperature.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise. The dropwise addition helps to control the exotherm of the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Other key reactions involving the amine include N-alkylation with alkyl halides[9] and reductive amination with aldehydes or ketones using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which offers excellent control and prevents over-alkylation.[10]

The Aryl Bromide Handle: Forging C-C and C-N Bonds

The true elegance of this building block emerges when leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions. This functionality is generally unreactive under the conditions used to modify the amine, providing perfect orthogonality.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in many drug candidates.[11][12] The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) and follows a well-understood catalytic cycle.[11][13] The choice of palladium catalyst, ligand, base, and solvent system is critical and substrate-dependent, but robust systems have been developed that tolerate a wide range of functional groups.[14][15]

Buchwald-Hartwig Amination: C-N Bond Formation

For constructing complex diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination is an indispensable tool.[16] This reaction couples the aryl bromide with a primary or secondary amine.[17][18] The process requires a palladium catalyst, a specialized phosphine ligand to facilitate the reaction, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine coupling partner.[16][17] The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required to promote the key reductive elimination step and achieve high yields.[16][19]

Strategic Synthesis Design: A Sequential Approach

The orthogonality of the functional groups allows for a planned, sequential modification, enabling the construction of highly functionalized molecules from a single starting material. A common and effective strategy is to first protect or derivatize the amine, which is the most reactive site, before proceeding with cross-coupling at the aryl bromide position.

Hypothetical Synthetic Pathway:

-

Step 1: N-Acylation. The primary amine of 2-bromo-5-fluorobenzylamine is reacted with a functionalized acyl chloride (e.g., one containing a heterocyclic moiety) to form a stable amide. This step "protects" the amine and introduces the first element of diversity.

-

Step 2: Suzuki-Miyaura Coupling. The resulting N-acylated aryl bromide is then subjected to Suzuki coupling conditions with a desired boronic acid (e.g., an aryl or heteroaryl boronic acid). This forges a new C-C bond, introducing a second element of diversity.

This two-step sequence efficiently generates a complex molecule that would be challenging to assemble otherwise.

The Role of Fluorine in Drug Discovery

The fluorine atom at the 5-position is not an innocent bystander. Its presence is a deliberate design element for researchers in drug development. The judicious incorporation of fluorine into a drug candidate can profoundly and beneficially influence its pharmacological profile.[20] Key effects include:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, increasing the molecule's half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the benzylamine, affecting its ionization state at physiological pH and thus its interaction with biological targets.[11]

-

Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and potency.[11][20]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated synthetic platform. Its three distinct functional groups offer a modular and predictable approach to molecular construction, enabling chemists to rapidly generate libraries of complex compounds. By understanding the causality behind the reactions at each site—the role of the base in acylation, the catalytic cycle in cross-coupling, and the strategic influence of the fluorine atom—researchers can move beyond simple execution and into the realm of rational design. This building block represents a powerful asset for accelerating innovation in both drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(19), 8232–8243. [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2305–2368. [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

-

ChemRxiv. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]

-

Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Institutes of Health. (2013). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

Sources

- 1. 202865-67-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. scbt.com [scbt.com]

- 4. 5-Bromo-2-fluorobenzylamine hydrochloride, 97% [cymitquimica.com]

- 5. 2-Bromo-5-fluorobenzylamine(747392-34-3) 1H NMR [m.chemicalbook.com]

- 6. 5-Bromo-2-fluorobenzylamine hydrochloride(99725-13-0) 1H NMR [m.chemicalbook.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

role of halogenated benzylamines in organic synthesis.

An In-Depth Technical Guide to the Role of Halogenated Benzylamines in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated benzylamines represent a cornerstone class of intermediates in modern organic synthesis, prized for their dual reactivity. The halogen atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzylamine moiety can function as a directing group, facilitating regioselective C-H bond functionalization. This guide provides an in-depth exploration of the synthesis and strategic application of halogenated benzylamines, with a focus on palladium-catalyzed cross-coupling reactions and their role in constructing molecular frameworks relevant to pharmaceutical and materials science. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to equip researchers, chemists, and drug development professionals with a comprehensive understanding of this vital synthetic building block.

Introduction: The Strategic Importance of Halogenated Benzylamines

In the landscape of organic synthesis, the strategic value of a building block is often defined by its versatility. Halogenated benzylamines are exemplary in this regard, offering chemists a powerful toolkit for molecular construction. These compounds are particularly useful as starting materials and intermediates due to the relatively high reactivity of their halogen group functionality[1]. The presence of a halogen (F, Cl, Br, I) on the aromatic ring provides a predictable site for metal-catalyzed cross-coupling reactions, a cornerstone of modern bond formation[2]. This allows for the precise introduction of aryl, alkyl, alkynyl, and amino groups, transforming a simple precursor into a complex scaffold.

Furthermore, the introduction of halogens is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile[3][4]. Halogens can influence lipophilicity and participate in halogen bonding, a crucial interaction for molecular recognition at the active sites of enzymes and receptors[3][5]. The benzylamine unit itself is a common motif in bioactive molecules and provides a handle for further derivatization or can act as an internal ligand to direct reactions to other parts of the molecule[6][7]. This dual functionality makes halogenated benzylamines indispensable in the synthesis of fine organic chemicals for pharmaceuticals, agrochemicals, and functional materials[1][8].

Synthesis of Halogenated Benzylamines

The accessibility of halogenated benzylamines is crucial for their widespread use. Several robust methods exist for their preparation, with the choice of route often depending on the scale and the desired substitution pattern.

Hydrogenation of Halogenated Benzonitriles

One of the most common and industrially scalable methods is the catalytic hydrogenation of the corresponding halogenated benzonitriles. This reaction is typically carried out under hydrogen pressure in the presence of a catalyst, such as Raney Nickel or a palladium-based catalyst. The addition of ammonia is critical to prevent the formation of secondary and tertiary amine byproducts[8].

Representative Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzylamine [8]

-

Reactor Setup: A mixture of an alcohol solvent (e.g., methanol), a hydrogenation catalyst (e.g., Raney Nickel), and ammonia (aqueous or anhydrous) is charged into a suitable pressure reactor.

-

Substrate Addition: A solution of 2,4,6-trifluorobenzonitrile in alcohol is added continuously to the reactor. A slow addition rate (e.g., 0.5-2 mL/min) is maintained to control the reaction exotherm and minimize byproduct formation[8].

-

Reaction Conditions: The reaction is conducted under a hydrogen pressure of 10-15 kg/cm ² at a temperature of 60-80°C[8].

-

Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude halogenated benzylamine can be purified by distillation or crystallization.

-

Purity: This method can yield halogenated benzylamines with purity greater than 98%, with dimer impurities being less than 1%[8].

Reductive Amination of Halogenated Benzaldehydes

Reductive amination provides another direct route, starting from halogenated benzaldehydes. This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by in-situ reduction to the desired benzylamine.

A series of novel benzylamines were synthesized via reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives and various primary amines[9]. While this example produces secondary amines, the principle is readily adapted for primary benzylamine synthesis using ammonia.

The Halogen as a Synthetic Handle: Palladium-Catalyzed Cross-Coupling

The true power of halogenated benzylamines is unlocked in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond serves as an activation site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new bonds with high efficiency and selectivity[10][11].

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with amines[12][13]. This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance[12]. When a halogenated benzylamine is used as the substrate, this reaction can be used to introduce a second amino group, leading to diaminodiphenylmethane derivatives or other complex aniline structures. More commonly, the halogen on a different aromatic ring is coupled with a benzylamine.

Causality in Catalyst Selection: The success of the Buchwald-Hartwig reaction hinges on the choice of ligand. Early systems had limitations. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group was a critical breakthrough[14][15]. These ligands stabilize the palladium catalyst, accelerate the rate-limiting reductive elimination step, and promote the initial oxidative addition, especially for less reactive aryl chlorides[15][16].

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds, coupling an organoboron species with an organohalide[17][18]. Using a halogenated benzylamine in this reaction allows for the direct attachment of new aryl or vinyl groups, generating substituted diphenylmethane structures, which are prevalent in biologically active compounds[19].

The Role of the Base: A key feature of the Suzuki coupling is the requirement of a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic "ate" complex. This boronate species facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center[18][20].

Representative Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide [19]

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the halogenated benzylamine (or benzyl bromide, 1.0 equiv), potassium aryltrifluoroborate (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

-

Solvent: Add a degassed solvent mixture, typically THF/H₂O (10:1).

-

Reaction Conditions: Heat the reaction mixture to 70-80°C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). The combined organic layers are dried, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne[21][22]. This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, structures found in natural products, pharmaceuticals, and organic materials[22]. Employing a halogenated benzylamine provides direct access to benzylamines containing an alkynyl substituent.

Synergistic Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst[21][23]. The palladium complex undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and readily participates in the transmetalation step with the palladium center[22]. While copper-free versions exist, the dual system often allows for milder reaction conditions[24].

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand | Causality/Key Insight |

| Buchwald-Hartwig | Aryl C-N | Amine, Strong Base (e.g., NaOt-Bu) | Pd(OAc)₂ / XPhos, SPhos | Bulky, electron-rich ligands accelerate reductive elimination and are crucial for efficiency.[15] |

| Suzuki-Miyaura | Aryl C-C | Organoboron (e.g., R-B(OH)₂), Base | Pd(PPh₃)₄, PdCl₂(dppf) | Base activates the boronic acid to a more nucleophilic boronate for transmetalation.[18] |

| Sonogashira | Aryl C-C(sp) | Terminal Alkyne, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | A dual catalytic system where Cu(I) forms a copper acetylide to facilitate transmetalation.[22] |

The Benzylamine Moiety as a Directing Group

Beyond the reactivity of the halogen, the benzylamine group itself can be leveraged to control regioselectivity in C-H functionalization reactions. The nitrogen atom can act as a Lewis base, coordinating to a transition metal catalyst and directing it to a nearby C-H bond, typically at the ortho position of the benzylamine's aromatic ring[25]. This chelation-assisted strategy enables the functionalization of otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates[26][27].

In some cases, the amine is first converted in situ to an imine or another derivative, which then acts as the transient directing group[27][28]. This approach is highly atom-economical as it avoids separate steps for installing and removing the directing group. For example, Pd(II)-catalyzed enantioselective C-H cross-coupling of benzylamines has been achieved using a removable nosyl (Ns) protecting group on the amine, which also serves as the directing group[6].

Workflow: Chelation-Assisted C-H Activation

Caption: General workflow for directing group-assisted C-H functionalization.

Applications in Medicinal Chemistry and Heterocycle Synthesis

The synthetic methodologies described above converge on the production of molecules with significant applications, particularly in drug discovery.

-

Bioactive Scaffolds: Halogenated benzylamines are precursors to a vast array of bioactive compounds. For instance, they are used to synthesize novel antimycotics[9] and are key structural motifs in molecules with potential as enzyme inhibitors[29]. The synthesis of chiral ortho-arylated benzylamines, accessible through directed C-H activation, yields motifs with a wide range of biological activities, including γ-secretase modulation.

-

Heterocycle Synthesis: Halogenated diamines, which can be derived from halogenated benzylamines, are critical starting materials for building complex heterocyclic systems like benzodiazepines, quinoxalines, and benzimidazoles[30]. These heterocyclic cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The ability to install various substituents on the aromatic ring via cross-coupling prior to cyclization allows for the rapid generation of diverse compound libraries for screening.

Conclusion

Halogenated benzylamines stand out as exceptionally versatile and powerful building blocks in organic synthesis. Their value is derived from a strategic combination of features: a reactive halogen handle that provides a reliable entry point for a suite of robust palladium-catalyzed cross-coupling reactions, and an amine functionality that can serve as a directing group for regioselective C-H functionalization. This dual capacity allows for the efficient and controlled construction of complex molecular architectures from simple, accessible starting materials. For researchers in medicinal chemistry and materials science, mastering the application of halogenated benzylamines is essential for the innovative design and synthesis of next-generation functional molecules.

References

-

Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: Archiv der Pharmazie, 2024 URL: [Link]

-

Title: Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling Source: NIH Public Access, 2016 URL: [Link]

-

Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Source: PMC, NIH, 2021 URL: [Link]

- Title: Process for preparation of halogenated benzylamine and intermediates therof Source: Google Patents, EP3914582A1 URL

- Title: Preparation of halogenated primary amines Source: Google Patents, US6340773B1 URL

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Synthesis of benzylic amines Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes Source: PMC, NIH, 2018 URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC, 2021 URL: [Link]

-

Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Source: Organic Chemistry Frontiers (RSC Publishing), 2025 URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: MDPI URL: [Link]

-

Title: Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis Source: Synfacts, 2017 URL: [Link]

-

Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal, 2019 URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube, 2025 URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: Sonogashira–Hagihara reactions of halogenated glycals Source: Beilstein Journals, 2012 URL: [Link]

-

Title: Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling Source: ACS Publications, 2016 URL: [Link]

-

Title: Halogenase engineering and its utility in medicinal chemistry Source: PMC, NIH, 2018 URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis Source: ACS Publications, 2022 URL: [Link]

-

Title: Palladium catalyzed coupling in Schlenk tube- setup and a complete work up Source: YouTube, 2022 URL: [Link]

-

Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI, 2022 URL: [Link]

-

Title: Synthesis of substituted N-heterocycles by N-benzylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PMC, NIH, 2013 URL: [Link]

-

Title: Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Source: ResearchGate, 2011 URL: [Link]

-

Title: Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines Source: NIH Public Access, 2023 URL: [Link]

-

Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 Source: RSC Publishing, 2020 URL: [Link]

-

Title: Palladium Cross-Coupling Reactions 1. An Introduction Source: YouTube, 2020 URL: [Link]

-

Title: Most common reactions in organic synthesis exploiting halogen moieties. Source: ResearchGate, 2022 URL: [Link]

-

Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC, NIH, 2021 URL: [Link]

-

Title: Ligand-Promoted Meta-C–H Functionalization of Benzylamines Source: PMC, NIH, 2016 URL: [Link]

-

Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize official website, 2010 URL: [Link]

-

Title: Principles and applications of halogen bonding in medicinal chemistry and chemical biology Source: PubMed, 2013 URL: [Link]

-

Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes Source: Organic Chemistry Portal, 2004 URL: [Link]

-

Title: Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem Source: YouTube, 2025 URL: [Link]

Sources

- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]